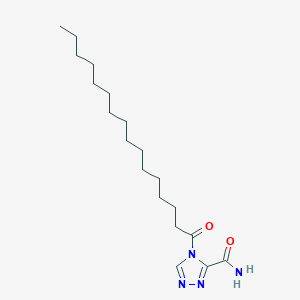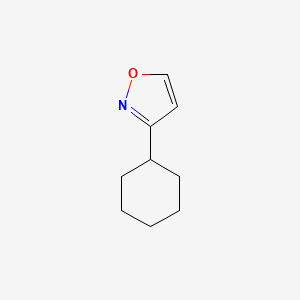
4-Ethyl-5-methyl-3-phenyl-4,5-dihydroisoxazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-5-methyl-3-phenyl-4,5-dihydroisoxazol-5-ol is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by its unique structure, which includes ethyl, methyl, and phenyl substituents. Isoxazoles are known for their wide range of biological activities and are often used in medicinal chemistry for drug development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-methyl-3-phenyl-4,5-dihydroisoxazol-5-ol typically involves a 1,3-dipolar cycloaddition reaction. This reaction occurs between nitrile oxides and alkenes, forming the isoxazole ring. The reaction is usually carried out under mild conditions, often at room temperature, and can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II) .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of eco-friendly and metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-5-methyl-3-phenyl-4,5-dihydroisoxazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-Ethyl-5-methyl-3-phenyl-4,5-dihydroisoxazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new pharmaceuticals, particularly as anti-inflammatory and analgesic agents.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-5-methyl-3-phenyl-4,5-dihydroisoxazol-5-ol involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain .
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-3,4-diphenylisoxazole: Another isoxazole derivative with similar biological activities.
3-Methyl-4,5-diphenyl-4,5-dihydroisoxazole: Known for its anti-inflammatory properties.
4-(4-Chlorophenyl)-5-methyl-3-phenylisoxazole: Used in medicinal chemistry for drug development.
Uniqueness
4-Ethyl-5-methyl-3-phenyl-4,5-dihydroisoxazol-5-ol is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of ethyl, methyl, and phenyl groups makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
4-ethyl-5-methyl-3-phenyl-4H-1,2-oxazol-5-ol |
InChI |
InChI=1S/C12H15NO2/c1-3-10-11(13-15-12(10,2)14)9-7-5-4-6-8-9/h4-8,10,14H,3H2,1-2H3 |
Clave InChI |
IUMDKZCPRSBPJF-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(=NOC1(C)O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


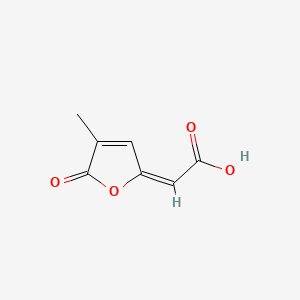
![[5,10,15,20-Tetra(p-methoxy)phenylporphyrin]cobalt(III) chloride](/img/structure/B12882010.png)
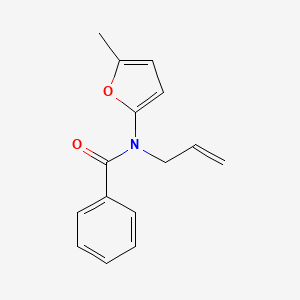
![1,2-Benzenediol, 4-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B12882020.png)

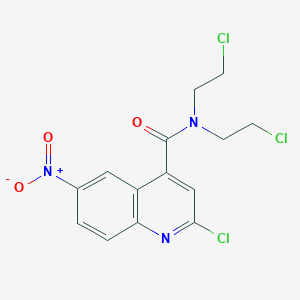
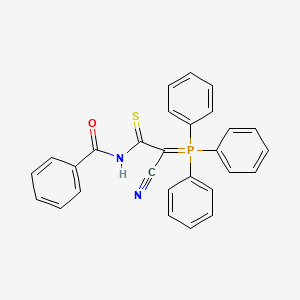
methyl butanoate](/img/structure/B12882046.png)

![N,4-Dimethyl-N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]benzene-1-sulfonamide](/img/structure/B12882050.png)
![Carbonyldihydro[1,1,1-tris(diphenylphosphinomethyl)ethane]ruthenium](/img/structure/B12882051.png)
